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molecular formula C8H10N2OS B188629 1-(4-Methoxyphenyl)thiourea CAS No. 2293-07-4

1-(4-Methoxyphenyl)thiourea

Cat. No. B188629
M. Wt: 182.25 g/mol
InChI Key: SRYLJBWDZZMDSK-UHFFFAOYSA-N
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Patent
US04252963

Procedure details

The reaction is carried out as described in the preceding Example with the exception that instead of 4-methoxyphenylthiourea the equimolar amount of 4-ethoxyphenylthiourea is used. 6-Ethoxy-phenylthiourea melting at 174° C. is obtained in a 95.6% yield and with the same good purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]([NH2:12])=[S:11])=[CH:5][CH:4]=1.[CH2:13]([O:15]C1C=CC(NC(N)=S)=CC=1)[CH3:14]>>[CH2:13]([O:15][C:7]1[C:6]([NH:9][C:10]([NH2:12])=[S:11])=[CH:5][CH:4]=[CH:3][CH:8]=1)[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)NC(=S)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)NC(=S)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC=CC=C1NC(=S)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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